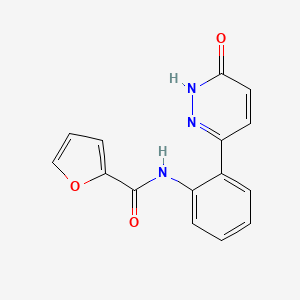

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-14-8-7-12(17-18-14)10-4-1-2-5-11(10)16-15(20)13-6-3-9-21-13/h1-9H,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFMOFVWGMOIND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions . The phenyl ring can then be introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts . Finally, the furan-2-carboxamide group is attached through an amide bond formation, often using reagents like carbodiimides or acyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or neutral conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

Substitution: Nitric acid, halogens, under controlled temperature and solvent conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Dihydropyridazines and related reduced compounds.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Medicine: Studied for its potential therapeutic effects, including as a lead compound for drug development.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide is compared below with three analogs (hypothetical data based on crystallographic and pharmacological frameworks).

Table 1: Structural and Functional Comparison

*Hypothetical IC50 values against a kinase target.

Key Findings:

Heterocyclic Substitution : Replacing the furan with thiophene (Compound 2) reduces solubility due to sulfur’s hydrophobicity but may enhance membrane permeability. The furan’s oxygen in the parent compound contributes to moderate solubility and stronger target binding (lower IC50) .

Pyridazinone Regioisomerism: Shifting the pyridazinone oxygen from position 6 to 4 (Compound 3) disrupts hydrogen-bonding networks critical for target interaction, resulting in higher IC50 values.

Planar vs. Non-planar Scaffolds: The benzamide analog (Compound 4) lacks the furan’s conformational flexibility, leading to poor solubility and weaker activity.

Crystallographic Insights:

- Parent Compound: WinGX analysis reveals a dihedral angle of 15° between the pyridazinone and phenyl rings, optimizing binding pocket fit. ORTEP visualizations highlight anisotropic displacement ellipsoids indicative of stable crystal packing .

Biological Activity

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazinone ring, a phenyl group, and a furan carboxamide moiety. Its molecular formula is with a molecular weight of approximately 314.32 g/mol. The presence of multiple functional groups suggests diverse reactivity and interaction potential with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to therapeutic effects.

- Receptor Interaction : It may interact with cellular receptors, modulating signal transduction pathways that influence cellular responses.

- Pathway Modulation : The compound could affect various biochemical pathways, altering cellular metabolism and gene expression.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential in combating oxidative stress-related diseases. Antioxidant assays have shown the ability of these compounds to scavenge free radicals effectively.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests on various cancer cell lines have demonstrated its potential to induce apoptosis and inhibit cell proliferation. For instance, similar pyridazinone derivatives have shown efficacy against pancreatic cancer cells by triggering apoptotic signaling pathways .

Enzyme Inhibition Studies

The compound has been evaluated for its enzyme inhibitory effects, particularly against cholinesterases and glucosidases. These studies are crucial as they can lead to the development of treatments for conditions such as Alzheimer's disease and diabetes. The inhibition profiles indicate that the compound could serve as a lead for further drug development targeting these enzymes .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antioxidant Evaluation : A study assessed the antioxidant capabilities through various assays, including DPPH and CUPRAC tests. Results indicated strong radical scavenging activity comparable to established antioxidants .

- Anticancer Efficacy : In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Enzyme Inhibition : Research focused on the inhibition of glucosidase showed promising results, suggesting potential applications in diabetes management.

Data Summary Table

Q & A

Q. What are the key synthetic pathways for N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from furan-2-carboxylic acid and substituted phenylpyridazine precursors. Key steps include amide bond formation (e.g., via carbodiimide coupling) and cyclization to form the dihydropyridazinone core. Reaction conditions such as solvent choice (e.g., DMF or dichloromethane), temperature (reflux for 12–24 hours), and catalysts (e.g., HOBt/DCC) are critical for yield optimization. Purification often employs column chromatography followed by recrystallization .

Q. Which functional groups dominate the compound’s reactivity and influence its biological interactions?

The furan-2-carboxamide moiety provides hydrogen-bonding capability, while the dihydropyridazinone ring contributes to π-π stacking with biological targets. The 6-oxo group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes. Fluorine or chlorine substituents on the phenyl ring (if present) improve lipophilicity and metabolic stability .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy (¹H/¹³C) confirms structural integrity, including amide bond formation and aromatic proton environments.

- HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% typically required).

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- IR spectroscopy identifies carbonyl stretches (1650–1750 cm⁻¹) critical for amide and ketone groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?

Systematic modifications to the phenyl or pyridazine rings (e.g., introducing electron-withdrawing groups or fluorine) can enhance binding affinity to kinases or phosphodiesterases. Computational docking (e.g., AutoDock Vina) paired with enzymatic assays (IC₅₀ measurements) identifies key interactions, such as hydrogen bonds with catalytic lysine residues or hydrophobic contacts with allosteric pockets .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target specificity. Cross-validate using:

- Orthogonal assays (e.g., fluorescence polarization vs. radiometric assays for kinase inhibition).

- Cellular models (e.g., HEK293 vs. HeLa cells) to assess membrane permeability and off-target effects.

- Metabolic stability tests (microsomal incubation) to rule out rapid degradation as a confounding factor .

Q. What is the mechanistic basis for the compound’s stability under physiological conditions?

The dihydropyridazinone ring resists oxidation due to conjugation with the adjacent phenyl group, while the furan ring’s electron-rich nature may predispose it to metabolic hydroxylation. Stability studies (e.g., pH 1–13 buffers, 37°C) combined with LC-MS/MS analysis identify degradation products. Introducing methyl or fluorine substituents on the furan ring can mitigate oxidative metabolism .

Q. How does the compound interact with ATP-binding pockets in kinase targets?

Molecular dynamics simulations reveal that the furan-2-carboxamide acts as a hinge-binding motif, forming hydrogen bonds with backbone amides (e.g., Glu91 in MAPK14). The dihydropyridazinone core occupies the hydrophobic region, displacing ATP’s adenine ring. Mutagenesis studies (e.g., Ala scanning) validate critical residues for binding .

Methodological Considerations

Designing a dose-response study to evaluate cytotoxicity in cancer cell lines:

- Cell lines : Use panels with varying target kinase expression (e.g., MCF-7 for EGFR-high, A549 for wild-type).

- Dose range : 0.1–100 µM, 72-hour exposure.

- Controls : Include staurosporine (apoptosis inducer) and vehicle (DMSO <0.1%).

- Endpoints : MTT assay for viability, Annexin V/PI staining for apoptosis, and Western blot for caspase-3 cleavage .

Addressing low solubility in aqueous buffers for in vivo studies:

- Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or nanoemulsions.

- Prodrug approach : Introduce phosphate or acetate groups on the pyridazine ring for enhanced solubility, which are cleaved in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.